molecular formula C15H22BNO6 B13928667 Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate

Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate

Cat. No.: B13928667
M. Wt: 323.15 g/mol
InChI Key: DZMMNVHOAPRABF-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a benzoxaborole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves multiple steps. One common method includes the reaction of a benzoxaborole derivative with a carbamate precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .

Scientific Research Applications

1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]carbamate
  • N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]ethyl]carbamate

Uniqueness

1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is unique due to its benzoxaborole moiety, which imparts specific binding properties and reactivity. This makes it distinct from other carbamate compounds that lack this structural feature .

Properties

Molecular Formula

C15H22BNO6

Molecular Weight

323.15 g/mol

IUPAC Name

tert-butyl N-[[1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate

InChI

InChI=1S/C15H22BNO6/c1-15(2,3)22-14(19)17-9-12-10-5-4-6-11(21-8-7-18)13(10)16(20)23-12/h4-6,12,18,20H,7-9H2,1-3H3,(H,17,19)

InChI Key

DZMMNVHOAPRABF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCO)C(O1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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